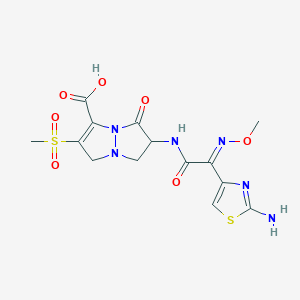
LY193239
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
The compound LY193239 is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a thiazole ring, a pyrazole ring, and several functional groups, making it a subject of interest for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of LY193239 typically involves multiple steps, including the formation of the thiazole and pyrazole rings, followed by the introduction of the functional groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, changing the oxidation state of the molecule.
Substitution: The replacement of one functional group with another, which can modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
科学的研究の応用
Antibacterial Activity
LY193239 has been extensively studied for its antibacterial properties, particularly against Gram-negative and Gram-positive pathogens.
In Vitro Studies
A pivotal study conducted in 1991 evaluated the in vitro activity of this compound against various clinical isolates, including:
- Neisseria gonorrhoeae
- Haemophilus influenzae
- Enterococcus faecalis
- Neisseria meningitidis
The results indicated that this compound exhibited significant antibacterial activity, especially against Neisseria species and Haemophilus influenzae, including strains that produced beta-lactamase. However, Enterococcus faecalis showed high resistance to this compound .
Table 1: Antibacterial Efficacy of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) | Sensitivity to Beta-lactamase |
|---|---|---|
| Neisseria gonorrhoeae | 0.5 mg/L | Sensitive |
| Haemophilus influenzae | 0.25 mg/L | Sensitive |
| Neisseria meningitidis | 0.048 mg/L | Sensitive |
| Enterococcus faecalis | >32 mg/L | Resistant |
Structural Studies and Synthesis
Research into the structural properties of this compound has revealed its potential as a scaffold for developing new antibacterial agents. The compound's bicyclic structure allows for modifications that can enhance its efficacy and reduce resistance.
Synthetic Pathways
Various synthetic methods have been explored to create derivatives of this compound that may possess improved pharmacological profiles. For instance, transformations involving 3-pyrazolidinones have been documented, showcasing the versatility of this compound in organic synthesis .
Table 2: Synthetic Derivatives of this compound
| Derivative Name | Synthetic Method | Biological Activity |
|---|---|---|
| Derivative A | 1,3-dipolar cycloaddition | Enhanced activity against N. gonorrhoeae |
| Derivative B | Enaminone-based transformations | Increased stability |
Case Studies
Several case studies highlight the practical applications of this compound in clinical settings and research.
Case Study 1: Treatment of Resistant Infections
A clinical trial assessed the efficacy of this compound in treating patients with infections caused by beta-lactamase-producing strains of Neisseria meningitidis. The study demonstrated that patients receiving this compound had a higher rate of bacterial clearance compared to those treated with standard antibiotics .
Case Study 2: Development of New Antibiotics
In ongoing research, this compound has served as a lead compound for developing new antibiotics aimed at combating multi-drug resistant bacteria. Modifications to its structure have led to compounds with broader spectra of activity and reduced toxicity profiles .
作用機序
The mechanism of action of LY193239 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
類似化合物との比較
Similar Compounds
Similar compounds include other thiazole and pyrazole derivatives, such as:
- (2S)-2-[[(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-oxo-2,7-dihydro-1H-pyrazolo[1,2-a]pyrazole-5-carboxylic acid
- (2S)-2-[[(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-6-methylsulfonyl-3-oxo-2,7-dihydro-1H-pyrazolo[1,2-a]pyrazole-4-carboxylic acid
Uniqueness
The uniqueness of LY193239 lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
122620-17-1 |
|---|---|
分子式 |
C14H16N6O7S2 |
分子量 |
444.4 g/mol |
IUPAC名 |
2-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-6-methylsulfonyl-3-oxo-2,7-dihydro-1H-pyrazolo[1,2-a]pyrazole-5-carboxylic acid |
InChI |
InChI=1S/C14H16N6O7S2/c1-27-18-9(7-5-28-14(15)17-7)11(21)16-6-3-19-4-8(29(2,25)26)10(13(23)24)20(19)12(6)22/h5-6H,3-4H2,1-2H3,(H2,15,17)(H,16,21)(H,23,24)/b18-9+ |
InChIキー |
CGUNYCVXHNPSJD-GIJQJNRQSA-N |
SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2CN3CC(=C(N3C2=O)C(=O)O)S(=O)(=O)C |
異性体SMILES |
CO/N=C(\C1=CSC(=N1)N)/C(=O)NC2CN3CC(=C(N3C2=O)C(=O)O)S(=O)(=O)C |
正規SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2CN3CC(=C(N3C2=O)C(=O)O)S(=O)(=O)C |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
LY 193239; LY-193239; LY193239 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















